bis(Tributyltin)oxide

Description

Historical Applications of Bis(Tributyltin)oxide as a Biocide

The primary and most significant historical application of bis(tributyltin) oxide was as a biocide in antifouling paints for marine vessels. atamanchemicals.comwikipedia.orgwikipedia.org These paints were highly effective in preventing the growth of marine organisms such as barnacles, algae, and mollusks on ship hulls. cambridge.orgwikipedia.org The prevention of this biofouling improves a ship's performance and durability by reducing drag and fuel consumption. cambridge.org

TBTO-based paints worked by slowly leaching the toxic compound into the surrounding water, creating a protective layer around the hull that was lethal or repellent to fouling organisms. cambridge.org Beyond its primary use in marine paints, TBTO and other tributyltin compounds were also employed in:

Wood preservation: Protecting timber from fungal and insect attack. atamanchemicals.comacs.orgatamanchemicals.com

Textile and leather preservation: Acting as an antifungal agent. taylorandfrancis.comnih.gov

Industrial water systems: Controlling slime in cooling towers and paper mills. taylorandfrancis.comtaylorandfrancis.com

Fungicides and bactericides: Used in various industrial and agricultural applications. atamanchemicals.comatamanchemicals.com

The effectiveness and relatively low cost of TBT compounds made them the most popular antifouling agents globally by the mid-1960s. wikipedia.org

Evolution of Environmental Concerns and Regulatory Responses Pertaining to this compound

The widespread use of TBTO and other TBT compounds led to their release into aquatic environments, raising significant environmental concerns. mdpi.com Research beginning in the 1970s revealed the high toxicity of TBT to non-target marine organisms. mdpi.com One of the most well-documented effects is "imposex," the development of male sexual characteristics in female gastropods, which can lead to population decline and local extinctions. mdpi.com

These concerns prompted a series of regulatory actions by governmental and international bodies. In the United States, the Environmental Protection Agency (EPA) initiated a "Notice of Special Review" in 1986 for several tributyltin compounds used as antifoulants, including TBTO. nih.gov This led to restrictions on the use of TBT-containing paints on non-aluminum vessels under 82 feet and their classification as restricted-use pesticides. nih.gov

Globally, the International Maritime Organization (IMO) played a crucial role. In 1990, the Marine Environment Protection Committee recommended eliminating the use of TBT-containing paints on smaller vessels. wikipedia.org This culminated in a worldwide ban on the application of organotin compounds like TBT in antifouling paints on ships starting in 2003, with a complete ban on their presence on ships by 2008. wikipedia.org The European Union also now considers TBTO a Substance of Very High Concern. atamanchemicals.com

Global Environmental Distribution and Persistence of this compound and its Derivatives

Despite bans and regulations, tributyltin compounds persist in the environment due to their extensive historical use and slow degradation rates. mdpi.combohrium.com Once released into the water, TBT has a high affinity for particulate matter and tends to accumulate in sediments. mdpi.comnih.gov

Persistence: The half-life of tributyltin in the water column can range from a few days to several weeks. who.int However, in sediments, particularly in anaerobic (oxygen-poor) conditions, its persistence is significantly longer, with a half-life that can extend for several years to even decades. who.intresearchgate.net

Distribution: High concentrations of TBT have been found in coastal waters, harbors, and marinas, areas with significant boating and shipping traffic. nih.govoup.com For instance, TBT levels have been measured at up to 1.58 µ g/litre in seawater and estuaries and as high as 26,300 µg/kg in coastal sediments. inchem.org The contamination is not limited to coastal areas; TBT has also been detected in the open sea and in deep waters, transported by water currents. acs.org

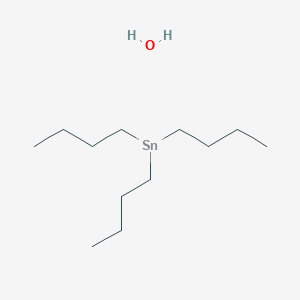

Bioaccumulation and Degradation: Tributyltin is known to bioaccumulate in a variety of aquatic organisms, including fish, mollusks, and crustaceans. who.inttandfonline.comnih.gov Bioaccumulation factors can be very high, particularly in organisms with a low capacity for metabolizing the compound. who.int The degradation of TBT in the environment and within organisms occurs through a process of progressive debutylation, where butyl groups are sequentially removed from the tin atom. who.int This process breaks down TBT into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and finally to inorganic tin. bohrium.com While DBT and MBT are also toxic, they are generally considered less harmful than TBT. bohrium.com

The following table summarizes the key degradation products of bis(tributyltin) oxide:

| Compound Name | Abbreviation | Role in Degradation Pathway |

| Tributyltin | TBT | The primary toxicant that undergoes degradation. bohrium.com |

| Dibutyltin | DBT | The first degradation product of TBT. bohrium.com |

| Monobutyltin | MBT | The second degradation product, resulting from the degradation of DBT. bohrium.com |

| Inorganic Tin | Sn | The final, mineralized product of the degradation process. bohrium.com |

The legacy of bis(tributyltin) oxide serves as a significant case study in the environmental impact of chemical compounds and the importance of regulatory oversight to protect ecosystems.

Structure

2D Structure

Propriétés

IUPAC Name |

tributyl(tributylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.O.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQHKWPGGHMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54OSn2 | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oxybis(tributyltin) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Oxybis(tributyltin)&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020166 | |

| Record name | Bis(tributyltin)oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate., Yellow liquid; [HSDB], LIQUID. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(tri-n-butyltin)oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 °F at 2 mmHg (NTP, 1992), 180 °C at 2 mm Hg., 180 °C | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (100 °C) (closed cup), 190 °C c.c. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), 0.1% in hot water., Less than 20 ppm in water at 20 °C., Miscible with organic solvents., Water solubility of 4 mg/l at pH 7.0 and 20 °C., The solubility of bis(tributyltin) oxide in water ranges from <1 to >100 mg/liter, depending on temperature and pH. Bis(tributyltin) oxide is soluble in lipids and very soluble in a number of organic solvents (e.g., ethanol, ether, halogenated hydrocarbons)., Solubility in water, mg/l at 20 °C: 71.2 (poor) | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.17 g/cu cm @ 25 °C, Relative density (water = 1): 1.17 (20 °C) | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000075 [mmHg], Much less than 1 mm Hg at 20 °C., Vapor pressure, Pa at 20 °C: 0.001 | |

| Record name | Bis(tri-n-butyltin)oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly yellow liquid. | |

CAS No. |

56-35-9 | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyltin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tributyltin) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannoxane, 1,1,1,3,3,3-hexabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(tributyltin)oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tributyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3353Q84MKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

45 °C | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Behavior and Biogeochemical Cycling of Bis Tributyltin Oxide

Degradation Pathways of Bis(Tributyltin)oxide in Aquatic and Sedimentary Environments

The persistence of this compound in aquatic ecosystems is dictated by a combination of biotic and abiotic degradation processes. who.int The primary degradation pathway involves the sequential cleavage of butyl groups from the tin atom, a process known as dealkylation, which transforms tributyltin (TBT) into less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) compounds, and ultimately to inorganic tin. waterquality.gov.auresearchgate.net

Biotic degradation is considered the principal mechanism for the breakdown of TBTO in aquatic environments. epa.govresearchgate.net A variety of microorganisms, including bacteria, microalgae, and fungi, have been shown to degrade TBT. mst.dkinchem.org This degradation typically occurs under aerobic conditions and can be facilitated by the presence of other organic substances that support co-metabolism. who.intepa.gov

The process of biotic degradation is a sequential debutylation. researchgate.net Microorganisms, through enzymatic activities, cleave the carbon-tin bonds, progressively removing the butyl groups. researchgate.netnih.gov For instance, studies have shown that certain bacterial strains, such as those from the Pseudomonas genus, can effectively degrade TBT. researchgate.netscirp.org Fungi and algae also contribute to this process, breaking down TBT into its less harmful derivatives. nih.gov The rate of this biodegradation is influenced by several environmental factors, including temperature, oxygen levels, pH, and the specific microbial communities present. researchgate.netmst.dk

Table 1: Microbial Species Involved in the Biotic Degradation of Tributyltin (TBT)

| Microbial Group | Examples | Role in Degradation |

|---|---|---|

| Bacteria | Pseudomonas sp. | Capable of degrading TBT through sequential dealkylation. researchgate.netscirp.org |

| Algae | Various microalgae | Contribute to the breakdown of TBT to DBT and MBT. mst.dknih.gov |

| Fungi | Wood-degrading fungi | Have been identified to degrade TBTO. who.intnih.gov |

Abiotic degradation of TBTO primarily occurs through photolysis and, to a lesser extent, hydrolysis. mst.dk Photodegradation, the breakdown of the compound by light, can be a significant pathway in clear, shallow surface waters where sunlight penetration is high. who.intmst.dk The half-life of TBT due to sunlight photolysis has been reported to be greater than 89 days in both distilled and natural harbor water. epa.govnih.gov The presence of photosensitizing substances in the water can accelerate this process. who.intnih.gov For example, one study noted that the half-life of TBTO in seawater under UV light was 18.5 days, which was reduced to 3.5 days in the presence of acetone, a photosensitizer. nih.gov

Table 2: Half-life of Tributyltin (TBT) under Various Abiotic Conditions

| Condition | Half-life | Source(s) |

|---|---|---|

| Sunlight Photolysis (distilled & natural water) | > 89 days | epa.govnih.gov |

| UV Light (seawater) | 18.5 days | nih.gov |

| UV Light with Photosensitizer (acetone) | 3.5 days | nih.gov |

| Dark, pH 2.9-10.3 | Stable over 63 days | nih.gov |

| Aerobic Sediments | 360 - 775 days | epa.gov |

| Anaerobic Sediments | No degradation over 330 days | epa.gov |

Sorption and Speciation Dynamics of this compound in Environmental Matrices

Due to its low water solubility and lipophilic nature, this compound has a strong tendency to adsorb onto particulate matter and sediments in aquatic environments. who.intinchem.org It is estimated that between 10% and 95% of TBTO introduced into water will adsorb onto particulate matter. who.intmst.dk This sorption process is influenced by factors such as water salinity, the nature and amount of suspended solids, temperature, and the presence of dissolved organic matter. mst.dkinchem.org The strong binding to sediments means that they can act as a long-term reservoir for TBT, with the potential for persistence for several years. wikipedia.orgwho.int

The speciation of tributyltin in water is significantly affected by pH. acs.orgnih.gov In acidic to neutral waters (pH below 6.25), TBT is predominantly present in its cationic form (TBT+). sfei.orgresearchgate.net At higher pH values, it exists mainly as tributyltin hydroxide (B78521) (TBT-OH). acs.orgnih.gov This speciation is crucial as it influences the compound's partitioning behavior and bioavailability. sfei.org The octanol-water partition coefficient (log Kow), a measure of a chemical's lipophilicity, for TBTO is reported to be between 3.19 and 3.84, indicating its tendency to associate with organic phases like sediment and biota. who.int

Bioaccumulation and Biomagnification of this compound in Aquatic Food Webs

The lipophilic character of this compound leads to its significant bioaccumulation in aquatic organisms. who.intinchem.org Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. TBTO can be taken up by organisms directly from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). u-tokyo.ac.jp Uptake from food is considered a more significant pathway than direct uptake from water for many organisms. who.intinchem.org

High bioconcentration factors (BCFs), which quantify the accumulation of a chemical in an organism from water, have been reported for TBT in various aquatic species. Laboratory studies have documented BCFs of up to 7,000 in mollusks and fish. who.intinchem.org For example, the sheepshead minnow (Cyprinodon variegatus) showed a maximum observed bioconcentration factor of x2600 in whole fish after 58 days of exposure. astm.org The highest concentrations are often found in tissues with high lipid content, such as the liver and kidney. who.intresearchgate.net

Table 3: Bioaccumulation and Trophic Transfer of Tributyltin (TBT)

| Organism/Trophic Level | Observation | Finding | Source(s) |

|---|---|---|---|

| Sheepshead Minnow | Bioconcentration | Maximum BCF of x2600 in whole fish. astm.org | astm.org |

| Molluscs and Fish | Bioconcentration | BCFs up to 7,000 reported in laboratory studies. who.intinchem.org | who.intinchem.org |

| Marine Food Web (Danish coastal waters) | Biomagnification | Evidence of biomagnification in harbor porpoises, and to a lesser extent in fish and birds. nih.gov | nih.gov |

| Polar Seastar (Leptasterias polaris) | Trophic Transfer | TBT and its metabolites bioaccumulated preferentially in pyloric caeca after consuming contaminated mussels. nih.gov | nih.gov |

| Deep Offshore Water Food Web | Trophic Transfer | Triphenyltin (TPT) showed biomagnification, but no clear trend was observed for TBT. u-tokyo.ac.jpresearchgate.net | u-tokyo.ac.jpresearchgate.net |

Ecotoxicological Investigations of Bis Tributyltin Oxide

Aquatic Ecotoxicity of Bis(Tributyltin)oxide across Trophic Levels

Bis(tributyltin) oxide (TBTO) is recognized for its extreme hazard to a variety of aquatic organisms. who.int Its high toxicity affects organisms across different trophic levels, from microorganisms to vertebrates. epa.govresearchgate.net The lipophilic nature of TBTO facilitates its adsorption to particles and subsequent bioaccumulation in organisms, with bioconcentration factors reaching up to 7000 in laboratory studies with molluscs and fish. who.int This bioaccumulation is particularly significant in bivalves due to their limited metabolic capacity. who.int The toxicity of organotin compounds like TBTO is linked to the number of organic components, with triorganotins being the most toxic form to aquatic life. epa.gov

Effects on Molluscs, Including Imposex Induction

TBTO has profound effects on molluscs, with imposex—the superimposition of male sexual organs onto females—being a well-documented and sensitive indicator of exposure. ubc.caunit.no This condition is a direct result of endocrine disruption and can lead to reproductive failure and population decline in gastropod species like the dog whelk (Nucella lapillus). who.intubc.ca Imposex has been observed in over 150 gastropod species and can be induced by concentrations of tributyltin (TBT), the active component of TBTO, as low as less than 1 ng/L. nih.gov

Besides imposex, TBTO exposure in molluscs can lead to a range of other toxic effects, including:

Increased larval mortality. unit.no

Inhibited egg development. unit.no

Shell thickening and deformities in oysters (Crassostrea gigas). epa.gov

Reduced growth rates. nih.gov

DNA damage. unit.no

Table 1: Effects of this compound on Molluscs

| Species | Effect |

|---|---|

| Nucella lapillus (Dog whelk) | Imposex, reproductive failure, population decline who.intubc.ca |

| Crassostrea gigas (Pacific oyster) | Shell thickening, reduced larval growth epa.govubc.ca |

| Mytilus edulis (Blue mussel) | Bioaccumulation, genotoxic and cytotoxic effects who.intnih.gov |

| Various gastropod species | Imposex nih.gov |

Impacts on Fish Species and Other Vertebrate Aquatic Organisms

TBTO is highly toxic to fish and other aquatic vertebrates. epa.govresearchgate.net Exposure can lead to a variety of adverse effects, including mortality, reduced growth, and behavioral changes. epa.govnih.gov Long-term exposure to TBTO has been shown to depress the gonad somatic index in male goby (Chasmicthys dolichognathus). researchgate.net Furthermore, TBT exposure has been linked to masculinization in fish species like the Japanese flounder (Paralichthys olivaceus) and can cause irreversible sperm damage in zebrafish (Danio rerio). researchgate.net

Studies on the threespine stickleback (Gasterosteus aculeatus) have demonstrated that TBTO exposure can significantly alter antipredator behavior, affecting their spatial position, response to predator attacks, and recovery time. nih.gov

Table 2: Effects of this compound on Fish and Other Aquatic Vertebrates

| Species | Effect |

|---|---|

| Chasmicthys dolichognathus (Goby) | Depression of gonad somatic index researchgate.net |

| Paralichthys olivaceus (Japanese flounder) | Masculinization researchgate.net |

| Danio rerio (Zebrafish) | Masculinization, irreversible sperm damage researchgate.net |

| Gasterosteus aculeatus (Threespine stickleback) | Altered antipredator behavior nih.gov |

| Oncorhynchus mykiss (Rainbow trout) | Altered swimming behavior researchgate.net |

| Cyprinus carpio (Carp) | Altered swimming behavior researchgate.net |

Algal and Microbial Responses to this compound Exposure

TBTO is also toxic to algae and microorganisms, which form the base of aquatic food webs. epa.govcymitquimica.com It can inhibit the growth of marine diatoms such as Skeletonema costatum and Thalassiosira pseudonana. neptjournal.com The toxicity of TBT to algae is high, with 96-hour EC50 values for some species being in the sub-µg/L range. neptjournal.com

While highly toxic, some microbial species, including bacteria and fungi, have demonstrated the ability to degrade TBTO. who.intepa.gov This biodegradation occurs through a process of sequential dealkylation, breaking down TBT into less toxic dibutyltin (B87310) and monobutyltin (B1198712), and eventually to inorganic tin. researchgate.net However, this degradation is often slow and requires specific conditions, such as the presence of a secondary carbon source. epa.gov

Table 3: Effects of this compound on Algae and Microorganisms

| Organism Group | Effect |

|---|---|

| Marine diatoms (Skeletonema costatum, Thalassiosira pseudonana) | Growth inhibition neptjournal.com |

| Various algae species | High toxicity, with low EC50 values neptjournal.com |

| Bacteria and Fungi | Degradation of TBTO through dealkylation who.intepa.govresearchgate.net |

Endocrine Disrupting Potentials of this compound in Environmental Organisms

Bis(tributyltin) oxide is a potent endocrine-disrupting chemical in a variety of environmental organisms. who.intepa.gov The most well-documented endocrine-disrupting effect is the induction of imposex in female gastropod molluscs. nih.govoup.com This masculinization is believed to be caused by an increase in testosterone (B1683101) levels resulting from the inhibition of the enzyme aromatase, which is responsible for converting androgens to estrogens. oup.com

In fish, TBT exposure has been shown to cause masculinization and has been linked to reproductive toxicity. researchgate.net For instance, TBT administration induced masculinization in the Japanese flounder (Paralichthys olivaceus). researchgate.net While the effects on mammalian reproductive systems are reported to be more modest, TBT has been shown to affect endocrine glands in mammals, potentially upsetting hormone levels in the pituitary and gonads. oup.comorst.edu

Genotoxic and Cytotoxic Effects of this compound in Aquatic Biota

Bis(tributyltin) oxide exhibits both genotoxic and cytotoxic effects in aquatic organisms. nih.gov Studies have shown that TBTO can induce chromosomal aberrations and sister chromatid exchanges in the embryonic larval stages of the blue mussel (Mytilus edulis) and the ragworm (Platynereis dumerilii). nih.gov These genotoxic effects are closely linked to the developmental and survival rates of these organisms. nih.gov

Furthermore, TBT has been found to cause DNA damage in various aquatic species. unit.no Comet assays have revealed that TBT can induce DNA damage in the red blood cells of rainbow trout. neptjournal.com The genotoxic potential of TBTO underscores the need to evaluate other endocrine-disrupting agents for similar effects across different taxonomic groups. nih.gov

Immunotoxicological Consequences of this compound Exposure in Non-Human Species

Bis(tributyltin) oxide is a known immunotoxic agent in various non-human species. who.inttandfonline.com The primary target of its immunotoxicity is the thymus gland, leading to thymus atrophy and a subsequent depression of T-lymphocyte-mediated immune responses. tandfonline.comtandfonline.com This can result in a diminished cellular immune response, manifesting as reduced resistance to infections. tandfonline.com

In fish, sublethal exposure to TBTO has been shown to decrease the resistance of eastern oysters (Crassostrea virginica) to the protozoan pathogen Perkinsus marinus. epa.gov In mammals, studies on rats have demonstrated that TBTO exposure can lead to decreased resistance to infections. orst.edu The immunotoxic effects of TBTO appear to be more pronounced in younger animals. epa.gov

Mammalian and Human Health Toxicological Research on Bis Tributyltin Oxide

Immunomodulatory Effects and Thymus Atrophy Induced by Bis(Tributyltin)oxide

The most sensitive and well-documented toxicological endpoint for this compound is immunotoxicity, characterized by the suppression of thymus-dependent immune responses. who.inttandfonline.com Exposure to TBTO induces significant atrophy of the thymus, a primary lymphoid organ essential for the maturation of T-lymphocytes. mdpi.comtandfonline.com This thymic involution is a result of the compound's selective action on thymocytes, the developing T-cells within the thymus. nih.gov

Research in rat models demonstrates that TBTO causes a dose-dependent reduction in thymus weight. nih.govnih.gov Histological studies show that this atrophy primarily affects the thymic cortex. nih.gov The primary mechanism underlying this tissue damage is the induction of programmed cell death, or apoptosis, in immature thymocytes. nih.govuu.nl Studies have shown that TBTO can trigger apoptosis in rat thymocytes at concentrations that are not otherwise overtly cytotoxic, leading to a depletion of these critical immune cells. nih.govuu.nl This effect is characterized by classic apoptotic changes, including nuclear chromatin condensation and the fragmentation of genomic DNA into a distinctive "ladder" pattern. nih.gov The induction of apoptosis appears to be a direct action on the lymphoid cells rather than a secondary effect mediated by the thymus's epithelial support structure. nih.gov

Functionally, this thymus-centered immunotoxicity leads to a compromised T-cell-mediated immune response. tandfonline.com Long-term exposure in rats has been shown to suppress resistance to parasites and reduce the relative count of T-lymphocytes in mesenteric lymph nodes. nih.gov These findings underscore TBTO's potent ability to disrupt the development and function of the cellular immune system, potentially lowering an organism's ability to combat infections. mdpi.comwho.int

| Observed Immunotoxic Effect | Key Research Finding | Affected Organ/Cell Type | Reported Mechanism |

| Thymus Atrophy | Dose-dependent reduction in thymus weight and cortical involution. nih.govnih.gov | Thymus Gland | Selective action on and depletion of cortical thymocytes. nih.gov |

| T-cell Depletion | Induction of programmed cell death (apoptosis) in immature thymocytes. nih.govuu.nl | Thymocytes (Immature T-cells) | Chromatin condensation and DNA fragmentation. nih.gov |

| Suppressed Immunity | Impaired thymus-dependent immune responses and reduced resistance to infection. who.intnih.gov | T-lymphocytes, Macrophages | Reduction in T-cell populations and impaired macrophage function. nih.gov |

Neurotoxicological Manifestations and Molecular Mechanisms of this compound

Organotin compounds, including TBTO, are recognized for their neurotoxic potential. t3db.ca While less sensitive than the immune system, the nervous system is a definite target of TBTO toxicity. Repeated exposure can lead to damage to the central nervous system. fishersci.com The mechanisms underlying this neurotoxicity are multifaceted. Research suggests that organotins may directly activate glial cells, which can contribute to neuronal cell degeneration through the release of pro-inflammatory cytokines. t3db.ca

Another proposed mechanism involves the disruption of neurotransmitter systems. Organotin compounds can stimulate the release and/or decrease the uptake of various neurotransmitters in brain tissue, including aspartate, GABA, glutamate, norepinephrine, and serotonin, which could contribute to or result from neuronal damage. t3db.ca Furthermore, at a cellular level, TBTO's toxicity may be mediated by its effects on mitochondria. It can alter mitochondrial structure and depress the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, which is critical for neuronal function and survival. epa.gov Some studies also suggest that organotins can induce apoptosis through direct action on neuronal cells. t3db.ca

Reproductive and Developmental Toxicology of this compound

This compound is classified as a reproductive toxicant that may damage fertility and the unborn child. fishersci.comsigmaaldrich.cn It is known to be an endocrine disruptor, and its adverse effects on reproduction and development have been observed in a variety of organisms. who.inttandfonline.com In mammals, these effects tend to occur at exposure levels that are also high enough to cause toxicity in the maternal animal. who.intepa.gov

Effects on Oocyte Maturation and Embryonic Development

In vitro research on mammalian oocytes has provided significant insight into the reproductive toxicity of TBTO. Studies using porcine and mouse models show that TBTO exposure impairs oocyte maturation and subsequent embryonic development. nih.govfrontiersin.orgnih.gov Specifically, TBTO exposure can prevent the extrusion of the polar body (a key step in meiosis), inhibit the expansion of cumulus cells surrounding the oocyte, and reduce the rate of blastocyst formation following activation. nih.govnih.govresearchgate.net

The molecular mechanisms behind these effects are linked to cellular stress and dysfunction. nih.gov Key findings include:

Oxidative Stress: TBTO induces a significant increase in intracellular reactive oxygen species (ROS), leading to a state of oxidative stress that is detrimental to the oocyte. nih.govnih.gov

Mitochondrial Dysfunction: The compound causes a loss of mitochondrial membrane potential and reduces the generation of intracellular ATP, compromising the oocyte's energy supply. nih.govfrontiersin.orgnih.gov

Disruption of Homeostasis: TBTO has been found to disrupt cellular iron homeostasis, further impairing oocyte quality. nih.govnih.gov

Cytoskeletal Damage: In mouse oocytes, TBTO exposure can lead to abnormal spindle organization and chromosome misalignment during meiosis. frontiersin.org

Collectively, these disruptions degrade oocyte quality, which is a critical determinant of successful preimplantation embryonic development. frontiersin.orgnih.gov

Male Reproductive System Impairments

The male reproductive system is also a target of TBTO toxicity. nih.govfrontiersin.org Studies in male mammals have documented a range of adverse effects. Exposure can lead to changes in the weight of reproductive organs, such as the epididymis, prostate, and seminal vesicle. unimontes.br Research on tributyltin compounds has demonstrated reductions in sperm count and motility, along with an increase in the frequency of sperm abnormalities. unimontes.br

Histological examinations of the testes have revealed severe damage, including malformation of somatic cells and a reduction in the number of spermatids and spermatozoa. nih.gov A two-generation study in rats using a related compound, tributyltin chloride, found decreased weights of the testis and epididymis and reduced homogenization-resistant spermatid and sperm counts, suggesting that the compound may act as an aromatase inhibitor. oup.com

| System/Process Affected | Specific Toxic Effect | Observed Mechanism(s) |

| Female Reproduction | Impaired oocyte maturation and reduced embryonic developmental competence. nih.govresearchgate.net | Increased ROS, mitochondrial dysfunction, reduced ATP, disrupted iron homeostasis. nih.govnih.gov |

| Male Reproduction | Reduced sperm count and motility; histological damage to testes. nih.govunimontes.br | Decreased spermatid/spermatozoa numbers; potential aromatase inhibition. nih.govoup.com |

| Development | Reduced pup survival and weight gain; delayed vaginal opening. epa.gov | Occurs at doses also causing maternal toxicity. epa.gov |

Hepatic and Renal Toxicity of this compound

The liver and kidney are primary sites for the accumulation and metabolism of foreign compounds, and they are significant targets for TBTO toxicity. who.intfishersci.com Following absorption, TBTO is distributed to tissues, with the highest concentrations typically found in the liver and kidney. who.int

In chronic toxicity studies with rats, exposure to TBTO resulted in increased absolute weights of the liver and kidneys. epa.gov High-dose exposure induced more severe hepatic changes, including liver necrosis and hyperplasia of the bile duct. cdc.gov Other reports describe fatty changes and lesions in the liver. atamanchemicals.com Effects on the kidneys are suggested by findings of increased water consumption and urine output in chronically exposed rats, indicating a potential impact on renal function. epa.gov

Mechanisms of Cellular Dysfunction and Apoptosis Induced by this compound

At the cellular level, this compound induces toxicity through several interconnected mechanisms that lead to dysfunction and, ultimately, cell death. A central feature of its cytotoxicity is the induction of apoptosis, or programmed cell death. nih.gov This has been most clearly demonstrated in immature rat thymocytes, where TBTO triggers the characteristic morphological and biochemical hallmarks of apoptosis, providing a direct mechanism for the observed thymus atrophy. nih.govuu.nl This apoptotic process has also been noted in human T lymphocyte cell lines and is suggested to occur in neuronal cells. t3db.cafrontiersin.org

Another critical mechanism is the disruption of mitochondrial function. epa.gov TBTO can alter the physical structure of mitochondria, leading to swelling and dilation. tandfonline.com This structural damage is accompanied by functional impairment, including a decrease in the mitochondrial membrane potential and a reduction in ATP synthesis. epa.govnih.gov The resulting energy deficit can have catastrophic consequences for the cell.

This mitochondrial dysfunction is closely linked to the induction of oxidative stress. nih.gov TBTO exposure significantly increases the production of intracellular reactive oxygen species (ROS). nih.govfrontiersin.org This overabundance of ROS can damage cellular components, including lipids, proteins, and DNA, and contributes to mitochondrial damage in a vicious cycle. nih.gov Additionally, TBTO has been shown to induce stress in the endoplasmic reticulum (ER), another critical organelle involved in protein synthesis and cellular homeostasis. frontiersin.org

| Cellular Mechanism | Description | Affected Cell Types / Systems |

| Apoptosis Induction | Triggers programmed cell death, characterized by DNA fragmentation and chromatin condensation. nih.gov | Thymocytes, Lymphocytes, Neurons. t3db.canih.gov |

| Mitochondrial Dysfunction | Alters mitochondrial structure, decreases membrane potential, and reduces ATP synthesis. epa.govnih.govtandfonline.com | Oocytes, Neurons, various cell types. epa.govnih.gov |

| Oxidative Stress | Increases intracellular levels of Reactive Oxygen Species (ROS). nih.govnih.gov | Oocytes, Lymphocytes. nih.govfrontiersin.org |

| Endoplasmic Reticulum (ER) Stress | Induces stress responses within the ER. frontiersin.org | Lymphocytes. frontiersin.org |

Mitochondrial Dysfunction and Energy Metabolism Perturbations

This compound (TBTO) has been shown to exert significant toxic effects by disrupting mitochondrial function and cellular energy metabolism. Research indicates that TBTO can induce a loss of mitochondrial membrane potential, a critical factor for maintaining the electrochemical gradient necessary for ATP synthesis. nih.govresearchgate.net This disruption in mitochondrial bioenergetics leads to a reduction in intracellular ATP generation. nih.govresearchgate.net

In studies using isolated liver mitochondria, tributyltin (TBT), the active component of TBTO, was found to cause the release of mitochondrial cytochrome c. researchgate.net This release was associated with a rapid loss of membrane potential and significant mitochondrial swelling, which is characteristic of mitochondrial permeability transition (MPT). researchgate.net Interestingly, the release of cytochrome c could occur even without the presence of Ca2+, indicating multiple mechanisms of action on the mitochondria. researchgate.net

The toxic effects of TBTO on mitochondria are not limited to liver cells. In rat pancreatic acinar cells, exposure to TBTO resulted in marked swelling of mitochondria. nih.gov This mitochondrial dysfunction was suggested to be a contributing factor to the observed inhibition of protein synthesis and secretion in these cells. nih.gov Furthermore, studies on porcine oocytes have demonstrated that TBTO exposure leads to mitochondrial dysfunction, which in turn impairs oocyte quality. nih.govresearchgate.net The disruption of mitochondrial function by TBTO is considered a key mechanism of its cytotoxicity in various cell types. researchgate.net

Table 1: Summary of Research Findings on TBTO-Induced Mitochondrial Dysfunction

| Cell/Organism Type | Observed Effects | References |

|---|---|---|

| Porcine Oocytes | Loss of mitochondrial membrane potential, reduced intracellular ATP generation. | nih.govresearchgate.net |

| Isolated Rat Liver Mitochondria | Release of cytochrome c, rapid loss of membrane potential, mitochondrial swelling. | researchgate.net |

| Rat Pancreatic Acinar Cells | Marked swelling of mitochondria, inhibition of protein synthesis and secretion. | nih.gov |

| Immature Rat Thymocytes | Induction of cell death (apoptosis) linked to mitochondrial disruption. | researchgate.net |

| Murine Macrophages | Suppression of mitochondrial bioenergetics. | semanticscholar.org |

Oxidative Stress Induction by this compound

In studies with the human T lymphocyte cell line Jurkat, TBTO exposure was found to trigger oxidative stress. iaea.orgosti.gov This was confirmed by the activation and nuclear translocation of the oxidative stress response proteins NRF2 and KEAP1. iaea.orgosti.gov Similar findings have been reported in porcine oocytes, where TBTO exposure led to an increase in intracellular ROS levels. nih.govresearchgate.net This accumulation of ROS was linked to impaired oocyte maturation and a decrease in subsequent embryonic developmental competence. nih.govresearchgate.net

The induction of oxidative stress by TBTO is not an isolated event but appears to be part of a cascade of cellular responses. Research on Jurkat cells has shown that oxidative stress occurs either simultaneously with or shortly after the induction of endoplasmic reticulum (ER) stress. iaea.orgosti.gov This suggests a complex interplay of stress pathways initiated by TBTO exposure.

Table 2: Key Findings on Oxidative Stress Induction by TBTO

| Cell/Organism Type | Key Findings | References |

|---|---|---|

| Human T Lymphocyte (Jurkat) Cells | Induction of oxidative stress, activation of NFKB and NFAT, nuclear translocation of NRF2 and KEAP1. | iaea.orgosti.gov |

| Porcine Oocytes | Accumulation of intracellular reactive oxygen species (ROS). | nih.govresearchgate.net |

| Mouse Oocytes | Increased intracellular ROS levels, disruption of mitochondrial distribution. | nih.gov |

Gene Expression Profiling and Molecular Pathway Analysis

Gene expression and proteomic analyses have provided insights into the molecular mechanisms underlying the toxicity of this compound, particularly its immunotoxic effects. nih.gov Microarray experiments conducted on mouse and rat thymuses have revealed significant alterations in gene expression following TBTO exposure. nih.govtandfonline.com

In mice, TBTO exposure led to a reduction in the expression of cell surface determinants and T-cell receptor chains in the thymus. nih.gov It also suppressed cell proliferation and pointed to a possible involvement of nuclear receptors in the interference with lipid metabolism. nih.gov These findings suggest that the observed thymus involution caused by TBTO may primarily result from the inhibition of thymocyte proliferation rather than the induction of apoptosis. nih.gov In contrast, at a lower dose in rats, the effects on gene expression in the thymus were more limited, with most changes being detected in the liver. nih.govtandfonline.com

Proteomic analysis of the mouse thymoma EL4 cell line exposed to TBTO identified significant changes in the expression of several proteins. bohrium.com These included a downregulation of cytoskeleton proteins such as myosin-9 and spectrin (B1175318) beta 2, as well as proteins involved in protein synthesis like ribosomal S10 and eukaryotic translation factor (eIf4G1). bohrium.com Additionally, proteins crucial for cell proliferation, such as prothymosin-alpha, were also found to be downregulated. bohrium.com These molecular changes correlate with the observed cellular effects of TBTO, such as inhibited proliferation.

Table 3: Affected Molecular Pathways and Key Genes/Proteins by TBTO Exposure

| Organism/Cell Line | Affected Pathways/Processes | Key Genes/Proteins | References |

|---|---|---|---|

| Mouse Thymus | T-cell receptor signaling, cell proliferation, lipid metabolism. | T-cell receptor chains, nuclear receptors. | nih.govtandfonline.com |

| Mouse Thymoma (EL4) Cells | Cytoskeleton organization, protein synthesis, cell proliferation. | Myosin-9, spectrin beta 2, ribosomal S10, eIf4G1, prothymosin-alpha. | bohrium.com |

| Human T Lymphocyte (Jurkat) Cells | Endoplasmic reticulum stress, NFAT and NFKB activation, T-cell activation, apoptosis. | NFATC1, NRF2, KEAP1. | iaea.orgosti.gov |

Carcinogenicity Assessment and Related Neoplastic Lesions Associated with this compound

The carcinogenic potential of this compound has been evaluated in long-term studies with laboratory animals. In a carcinogenicity study with Wistar rats, an increased incidence of certain tumors in some endocrine tissues was observed. who.intnih.gov Specifically, there was a higher incidence of neoplastic lesions in the pituitary and adrenal glands. nih.gov The incidence of benign tumors of the pituitary was also elevated in rats at a lower exposure level. nih.gov However, these tumors are known to occur spontaneously with variable incidence in the strain of rat used, and their significance for a human health risk assessment is considered unknown. who.int

In contrast to the findings in rats, a study in CD-1 mice did not find evidence of carcinogenicity for TBTO. nih.govepa.gov The weight of evidence from genotoxicity studies suggests that TBTO is not genotoxic. who.int

Table 4: Summary of Carcinogenicity Studies on this compound

| Species | Findings | Affected Tissues | References |

|---|---|---|---|

| Wistar Rat | Increased incidence of some tumors. | Pituitary, adrenal, and parathyroid glands. | who.intnih.gov |

| CD-1 Mouse | Not carcinogenic. | N/A | who.intnih.govepa.gov |

Advanced Analytical Techniques for Bis Tributyltin Oxide Detection and Speciation

Chromatographic Methods for Bis(Tributyltin)oxide Analysis (e.g., Gas Chromatography-Mass Spectrometry, Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry)

Chromatographic techniques are fundamental for separating TBTO from other organotin compounds and complex sample matrices, allowing for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of TBTO. nih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. For volatile or semi-volatile compounds like derivatized organotins, GC provides excellent separation. The mass spectrometer then detects the eluted compounds, and the characteristic tin isotope pattern can confirm the presence of tin in the chromatographic peaks. nih.gov To make non-volatile organotin compounds like TBTO suitable for GC analysis, a derivatization step is necessary to convert them into more volatile forms. gov.bc.cagov.bc.ca GC-MS methods have been developed for determining residual TBTO in various substances, including drug products. nih.gov

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is another highly sensitive and element-specific technique used for organotin analysis. gov.bc.caspeciation.net This hyphenated technique couples a gas chromatograph to an inductively coupled plasma mass spectrometer. The GC separates the different organotin species, which are then introduced into the high-temperature argon plasma of the ICP. The plasma atomizes and ionizes the tin atoms, which are subsequently detected by the mass spectrometer. This method offers extremely low detection limits and provides isotopic information, making it a powerful tool for the speciation of organotin compounds. researchgate.net

Spectrometric Techniques for this compound Quantification (e.g., Atomic Absorption Spectrometry, Mass Spectrometry with Direct Sample Injection)

Spectrometric methods offer alternative and sometimes simpler approaches for the quantification of TBTO, particularly when speciation is not the primary goal or when coupled with other separation techniques.

Atomic Absorption Spectrometry (AAS) is a common and relatively simple technique for determining the total tin content, from which the concentration of TBTO can be inferred, especially after a selective extraction. oup.comoup.comwho.int Methods have been developed to determine TBTO in air by sampling on glass fiber filters, extracting the compound with a solvent like methylisobutyl ketone, and then analyzing the extract by AAS. oup.comoup.com Flame atomic absorption spectrometry has a detection limit of 0.1 mg/liter in water, while the more sensitive flameless atomic absorption spectrometry, using a graphite (B72142) furnace, can achieve detection limits between 0.1 and 1.0 µ g/liter . who.int

Mass Spectrometry with Direct Sample Injection offers a rapid method for TBTO analysis without the need for chromatographic separation. researchgate.netjsac.jp In one method, chemical ionization with isobutane (B21531) as the reactant gas was used for the detection of TBTO. researchgate.net This approach can be particularly useful for screening industrial products. researchgate.netjsac.jp To improve the stability of quantitative analysis, an internal standard such as bis(tributyltin) sulfide (B99878) can be employed. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) has also been used to study TBTO, showing that the protonated molecule can be detected. researchgate.net

Sample Preparation and Derivatization Strategies for Environmental and Biological Matrices

Effective sample preparation is a critical step for the accurate analysis of TBTO in complex environmental and biological samples. The choice of method depends on the matrix and the analytical technique to be used.

For water samples , a common approach involves acidification, followed by derivatization and liquid-liquid extraction. gov.bc.ca In-situ derivatization with reagents like sodium tetraethylborate converts the organotin compounds into their more volatile tetra-alkylated forms, which are then extracted with an organic solvent such as dichloromethane. gov.bc.ca

For sediment and soil samples , extraction is often performed using a solvent mixture, sometimes containing a chelating agent like tropolone (B20159) to improve the extraction efficiency of more polar organotins. gov.bc.ca The extract then undergoes a derivatization step, similar to that for water samples, using reagents like sodium tetraethylborate. gov.bc.ca

For air samples , TBTO is typically collected by drawing air through glass fiber filters. oup.comoup.com The filter is then extracted with a suitable solvent, such as methylisobutyl ketone for AAS analysis or toluene (B28343) for pyrolysis gas chromatography. oup.com

In biological matrices and other complex samples like timber, extraction is often carried out with an acidified solvent, for instance, a hydrochloric acid-ethanol solution. researchgate.net For GC-based methods, a derivatization step is essential. Common derivatizing agents include Grignard reagents or sodium tetraethylborate, which convert the ionic organotin species into volatile tetra-substituted derivatives. gov.bc.cagov.bc.ca On-line hydride generation, where tributyltin is converted to tributyltin hydride in the GC injection port using sodium borohydride (B1222165), is another effective derivatization strategy. nih.gov

Detection Limits and Quantitative Performance of Analytical Methods for this compound

The performance of analytical methods for TBTO is characterized by their detection limits, quantification limits, linearity, and recovery. These parameters vary depending on the technique and the sample matrix.

The following table summarizes the performance of various analytical methods for TBTO and related tributyltin compounds.

| Analytical Technique | Matrix | Detection Limit | Quantitative Performance | Reference |

| GC-MS with on-line hydride derivatization | Drug Substance | 1 ppm | Linear range: 1-100 ppm; Recovery: 89% at 6 ppm | nih.gov |

| Mass Spectrometry with Direct Sample Injection | Industrial Products | Not specified | Inter-assay precision: 1.4-2.3%; Intra-assay variability: 0.5-1.5% | researchgate.net |

| Atomic Absorption Spectrometry | Air | In the region of 0.1 mg/m³ | --- | oup.comoup.com |

| Flameless Atomic Absorption Spectrometry | Water | 0.1 - 1.0 µg/L | --- | who.int |

| GC with Flame Photometric Detector | Water | 1 ng/L | --- | who.int |

| GC-ICP-MS | Seawater | 0.015 ng/L (for TBT cation) | Average recovery: 103%; RSD: 2.8-6.7% | researchgate.net |

| GC-MS with large volume injection | Coastal Waters | ~10 ng/L (for TBT) | --- | researchgate.net |

| HPTLC | Wood Preservatives | 0.001% (of tin) | --- | researchgate.net |

This table presents data for bis(tributyltin) oxide and tributyltin (TBT) as the analytical methods often target the tributyltin moiety.

Environmental Remediation and Mitigation Technologies for Bis Tributyltin Oxide Contamination

Biological Remediation Approaches for Bis(Tributyltin)oxide

Biological remediation utilizes the metabolic processes of living organisms, primarily microorganisms and plants, to break down or sequester contaminants. These approaches are often considered more environmentally friendly and cost-effective than traditional physicochemical methods.

Microbial degradation is a key process in the natural attenuation of TBTO in the environment. Bioremediation strategies harness and enhance the capabilities of microorganisms to break down TBT into less harmful compounds. The primary mechanism of microbial degradation is a sequential dealkylation process, where butyl groups are progressively cleaved from the tin atom. This process transforms the highly toxic TBT into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to inorganic tin, with toxicity decreasing at each step.

Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade TBT. For instance, bacteria such as Enterobacter cloacae and Pseudomonas putida have been identified as effective in TBT degradation. Studies have shown that while indigenous microbes can degrade TBT, the process can be slow without intervention. The efficiency of bioremediation can be significantly enhanced by optimizing environmental conditions such as pH, aeration, and temperature, and by improving the bioavailability of TBT.

Research on TBT-contaminated sediment has demonstrated that stimulating indigenous microbial populations can dramatically reduce the half-life of TBT. In one study, the natural attenuation half-life of TBT in sediment was 578 days, whereas stimulating the conditions (adjusting pH, aeration, and temperature) reduced it to just 11 days. Further enhancements, such as adding nutrients or inoculating with specific TBT-degrading bacteria, also shortened the half-life. Improving the bioavailability of TBT, for example by adjusting salinity, can further accelerate the degradation process.

Table 1: Half-life of Tributyltin (TBT) in Spiked Sediment under Various Bioremediation Conditions

| Condition | Half-life (days) |

|---|---|

| Control (Natural Attenuation) | 578 |

| Stimulated (pH 7.5, Aeration, 28°C) | 11 |

| Stimulated with Nutrient Addition | 9 |

| Stimulated with Enterobacter cloacae Inoculation | 10 |

| Stimulated (Bioavailability Improved) | 5 |

| Stimulated with Nutrients (Bioavailability Improved) | 4 |

| Stimulated with Inoculation (Bioavailability Improved) | 4 |

This table is based on data from a study on the bioremediation of TBT contaminated sediment.

Phytoremediation is a green technology that uses plants to remove, degrade, or stabilize contaminants from soil and water. The process relies on various mechanisms, including phytoextraction (uptake and accumulation of contaminants in plant tissues), rhizodegradation (breakdown of contaminants in the root zone by microbial activity), and phytostabilization (immobilization of contaminants in the soil).

While phytoremediation has proven effective for a range of heavy metals and organic pollutants, specific research on its application for bis(tributyltin) oxide is limited. However, the general principles of phytoremediation suggest potential applicability. Plants could potentially absorb TBT from contaminated sediments and water, accumulating it in their biomass which could then be harvested and removed. Additionally, the plant's root system could foster a microbial community in the rhizosphere capable of degrading TBT, a process known as rhizodegradation. Aquatic macrophytes, in particular, are known to bioaccumulate and translocate pollutants from aquatic environments. Further research is needed to identify suitable plant species and to evaluate the effectiveness and mechanisms of phytoremediation for TBTO-contaminated sites.

Physicochemical Treatment Methods for this compound

Physicochemical treatment methods employ physical and chemical processes to remove or destroy TBT from contaminated media. These methods are often faster than biological approaches but can be more costly and energy-intensive.

Oxidation processes aim to chemically degrade TBT into less harmful substances. Advanced Oxidation Processes (AOPs) are particularly effective as they generate highly reactive hydroxyl radicals that can break down persistent organic pollutants. Experimental studies have investigated the use of UV light, photocatalysis (e.g., with titanium dioxide), and other AOPs for the degradation of TBT in seawater.

A novel chemical reduction/oxidation (REDOX) approach, termed I-ROX, has been shown to be effective in treating TBT-impacted marine sediments. This process facilitates the removal of butyl groups from the tin atom, degrading TBT, DBT, and MBT. In a bench-scale study, the I-ROX treatment effectively degraded TBT by 50% to 80% and its byproducts, DBT and MBT, by 71-92% and 98-100%, respectively. While ozonation is a known oxidation process, its specific application in the remediation of TBTO is not extensively detailed in the available research, which has focused more on its immunotoxic effects in animal studies.

Table 2: Degradation Efficiency of I-ROX REDOX Treatment on Butyltins in Marine Sediment

| Compound | Degradation Efficiency (%) |

|---|---|

| Tributyltin (TBT) | 50 - 80 |

| Dibutyltin (DBT) | 71 - 92 |

| Monobutyltin (MBT) | 98 - 100 |

This table is based on data from a bench-scale study on a chemical REDOX treatment for TBT-impacted sediments.

Adsorption is a widely used technique for removing dissolved pollutants from water. It involves the binding of molecules to the surface of a solid adsorbent material. Activated carbon, in both powdered (PAC) and granular (GAC) forms, is a highly effective adsorbent for removing organotin compounds like TBT due to its large surface area and hydrophobic nature.